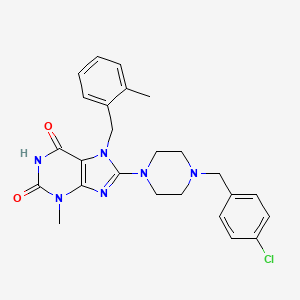
8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H27ClN6O2 and its molecular weight is 478.98. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitubercular Activity
A notable application of purine linked piperazine derivatives includes their development as potent inhibitors of Mycobacterium tuberculosis . A study designed a series of these compounds aiming to disrupt the biosynthesis of peptidoglycan, thereby exerting antiproliferative effects against tuberculosis. This research highlighted a cluster of six analogues demonstrating promising activity, with some showing greater potencies compared to existing clinical drugs like Ethambutol. The findings were also supported by computational molecular docking analysis, suggesting these compounds as potential templates for developing preclinical agents against tuberculosis (Srihari Konduri et al., 2020).
Cardiovascular Activity
Another application explored the synthesis and cardiovascular activity of new derivatives, specifically focusing on their electrocardiographic, antiarrhythmic, and hypotensive activity. The study found that certain compounds exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia and hypotensive activity, alongside weak affinity for alpha(1)- and alpha(2)-adrenoreceptors (G. Chłoń-Rzepa et al., 2004).
Psychotropic Activity
Further research into 8-aminoalkyl derivatives of purine-2,6-dione revealed their potential as psychotropic agents. A series of these compounds was synthesized to target 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing anxiolytic and antidepressant properties in preclinical models. This study opens possibilities for designing new serotonin ligands with psychotropic activity, highlighting the versatility of purine-2,6-dione derivatives in psychiatric disorder treatments (G. Chłoń-Rzepa et al., 2013).
Antimicrobial Activity
Research into diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp. highlighted the antimicrobial potential of these compounds. New diketopiperazine derivatives showed modest antivirus activity against the influenza A (H1N1) virus, demonstrating the chemical diversity and bioactivity potential of compounds derived from marine organisms (Pei-Pei Wang et al., 2013).
Antihistaminic Activity
Another study focused on synthesizing derivatives with antihistaminic activity, revealing compounds that effectively inhibited histamine-induced bronchospasm and passive cutaneous anaphylaxis. This research supports the therapeutic potential of purine derivatives in treating allergic reactions and conditions (J. Pascal et al., 1985).
特性
IUPAC Name |
8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN6O2/c1-17-5-3-4-6-19(17)16-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-13-11-30(12-14-31)15-18-7-9-20(26)10-8-18/h3-10H,11-16H2,1-2H3,(H,28,33,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSHYTCDFHEBPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=C(N=C2N4CCN(CC4)CC5=CC=C(C=C5)Cl)N(C(=O)NC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-(2-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

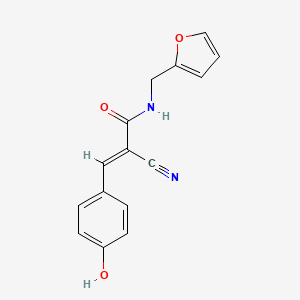
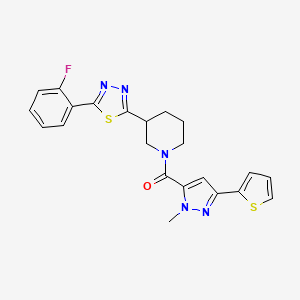
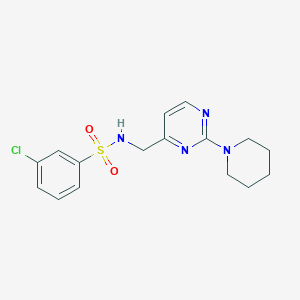
![1,3-Bis[(4-methylphenyl)sulfanyl]acetone oxime](/img/structure/B2385678.png)
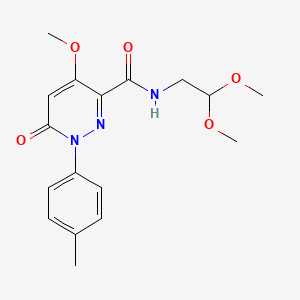
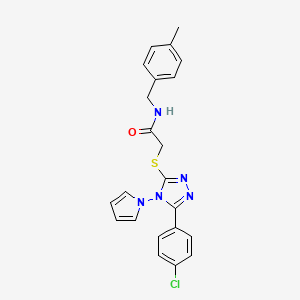
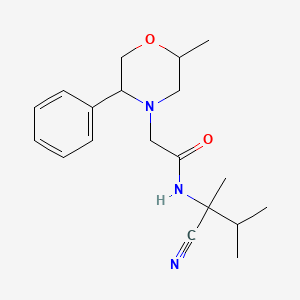
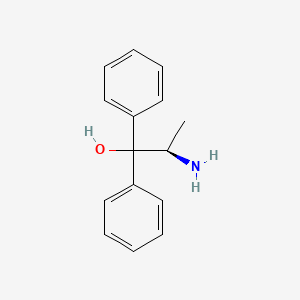
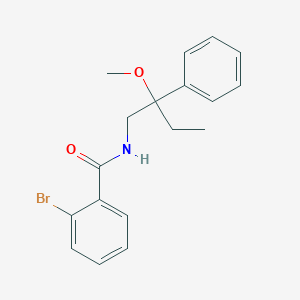
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-[(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]piperidine-4-carbohydrazide](/img/structure/B2385687.png)
![ethyl 4-(2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2385688.png)
![6-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-8-carboxylic acid](/img/structure/B2385689.png)
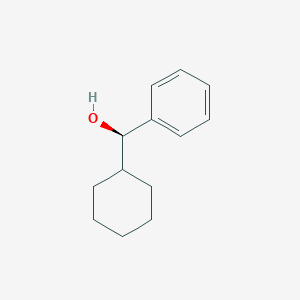
![5-[2-(1,3-benzodioxol-5-ylmethyl)-2H-tetrazol-5-yl]-2-methoxyaniline](/img/structure/B2385692.png)